N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide
Description
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key structural features:
- Pyrrolidin-1-yl group at position 4, a cyclic secondary amine that may enhance binding interactions via hydrogen bonding or charge distribution.
- Butyramide moiety attached via an ethyl linker, influencing solubility and bioavailability.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6OS/c1-3-6-13(23)17-7-10-22-15-12(11-18-22)14(19-16(20-15)24-2)21-8-4-5-9-21/h11H,3-10H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYPTUPZOWIYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step protocols, including cyclization, nucleophilic substitution, and coupling reactions. For N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide , key steps inferred from analogous compounds include:
Core Pyrazolo[3,4-d]pyrimidine Formation
- Cyclization : A pyrazolo[3,4-d]pyrimidine scaffold is synthesized via condensation of 4,6-dichloropyrimidine-5-amine with a substituted hydrazine, followed by thermal cyclization .
- Substitution at C4 and C6 :
Ethylamine Linker Installation
- Alkylation : The ethyl linker is introduced by reacting the pyrazolo[3,4-d]pyrimidine core with 2-chloroethylamine or via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) .
Butyramide Functionalization
- Amide Coupling : The terminal amine reacts with butyryl chloride or butyric acid using coupling agents like HATU or EDCI/HOBt in dichloromethane (DCM) or DMF .
Optimized Reaction Conditions
Data from analogous syntheses ( ):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Cyclization | Hydrazine hydrate, EtOH, reflux, 12 h | 65–75% |
| C4 Amination | Pyrrolidine, KCO, DMF, 100°C, 24 h | 50–60% |
| C6 Methylthio | NaSMe, DMSO, 80°C, 6 h | 70–80% |
| Ethylamine Linker | 2-Chloroethylamine, KCO, DMF, 60°C, 8 h | 55–65% |
| Butyramide Coupling | Butyryl chloride, DIPEA, DCM, 0°C → rt, 12 h | 60–70% |
Stability and Reactivity
- Hydrolysis Sensitivity : The methylthio group may undergo oxidation to sulfoxide/sulfone under acidic or oxidative conditions (e.g., HO, AcOH) .
- Amide Stability : The butyramide moiety is stable under neutral conditions but prone to hydrolysis in strong acids/bases (e.g., HCl/NaOH, reflux) .
- Pyrrolidine Ring : Resistant to ring-opening under standard conditions but may degrade under prolonged heating with strong acids .
Functionalization and Derivatives
Derivatization strategies for this scaffold include:
- C6 Modifications : Replacement of methylthio with alkyl/aryl groups via cross-coupling (e.g., Suzuki-Miyaura) .
- N1-Ethylamine Linker : Alkylation or acylation to introduce diverse pharmacophores .
- Butyramide Replacement : Substituted with other carboxylic acids (e.g., propionamide, benzamide) for SAR studies .
Key Research Findings
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with pyrrolidine and methylthio substituents show potent AAK1 inhibition (IC < 100 nM) .
- Biofilm Inhibition : Analogous compounds with similar side chains exhibit biofilm inhibition (e.g., 63–74% for P. aeruginosa) .
- Metabolic Stability : The ethylbutyramide group enhances metabolic stability in hepatic microsomes compared to shorter alkyl chains .
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Structural and Functional Insights
Position 6 Substituent Variations
- Methylthio vs. Larger Thioethers: The target compound’s methylthio group (SCH3) is smaller than the isopropylthio (SC3H7) in Analog 3 or ethylthio (SC2H5) in Analog 4.
Position 4 Substituent Diversity
- Pyrrolidin-1-yl vs. Linear Amines: The pyrrolidin-1-yl group (cyclic amine) in the target compound and Analogs 3–4 contrasts with linear amines like 2-methoxyethylamino (Analog 1) or isopropylamino (Analog 2). Cyclic amines often enhance metabolic stability and modulate basicity, which could influence pharmacokinetics .
Amide Group Modifications
- Butyramide vs. Aromatic Amides :
The butyramide group in the target compound is less bulky than the 2-naphthamide (Analog 1) or biphenylcarboxamide (Analog 4). Aromatic amides may increase π-π stacking interactions but reduce solubility due to higher lipophilicity . - Isobutyramide (Analog 2): The branched isobutyramide group in Analog 2 lowers molecular weight (336.5 vs.
Theoretical Implications for Drug Design
Solubility and Bioavailability :
The target compound’s butyramide group and methylthio substituent likely balance hydrophilicity and lipophilicity, whereas Analogs 3–4 with bulkier thioethers/amides may face solubility challenges .
Binding Affinity : The pyrrolidin-1-yl group’s rigidity could favor interactions with structured binding sites compared to flexible linear amines in Analogs 1–2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
